Cas no 1449217-51-9 (Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate)

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate structure
1449217-51-9 structure
商品名:Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
CAS番号:1449217-51-9
MF:C17H15BrFNO2
メガワット:364.208907365799
CID:6289779
PubChem ID:71680153

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1449217-51-9
    • SCHEMBL15156664
    • EN300-28300218
    • benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
    • Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
    • インチ: 1S/C17H15BrFNO2/c18-15-8-6-14(7-9-15)17(19)11-20(12-17)16(21)22-10-13-4-2-1-3-5-13/h1-9H,10-12H2
    • InChIKey: USCYKMMXSIJROR-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1(CN(C(=O)OCC2C=CC=CC=2)C1)F

計算された属性

  • せいみつぶんしりょう: 363.02702g/mol
  • どういたいしつりょう: 363.02702g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 386
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.8

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28300218-2.5g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
2.5g
$2464.0 2025-03-19
Enamine
EN300-28300218-5.0g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
5.0g
$3645.0 2025-03-19
Enamine
EN300-28300218-0.05g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
0.05g
$1056.0 2025-03-19
Enamine
EN300-28300218-0.25g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
0.25g
$1156.0 2025-03-19
Enamine
EN300-28300218-1.0g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
1.0g
$1256.0 2025-03-19
Enamine
EN300-28300218-0.1g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
0.1g
$1106.0 2025-03-19
Enamine
EN300-28300218-10.0g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
10.0g
$5405.0 2025-03-19
Enamine
EN300-28300218-0.5g
benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate
1449217-51-9 95.0%
0.5g
$1207.0 2025-03-19

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate 関連文献

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylateに関する追加情報

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate: A Comprehensive Overview

Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate, identified by the CAS number 1449217-51-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique azetidine ring structure, has garnered attention due to its potential applications in drug design and material science. The molecule's structure, which includes a bromophenyl group and a fluoro substituent, contributes to its distinctive chemical properties and reactivity.

The synthesis of Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate involves a series of carefully designed reactions that highlight the versatility of azetidine derivatives. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, making this compound more accessible for research and development purposes. Its chemical stability and reactivity make it a valuable intermediate in the construction of complex molecular frameworks.

One of the most promising applications of this compound lies in its potential as a precursor for drug development. The azetidine ring, a four-membered cyclic amine, is known for its ability to form stable bonds with other functional groups. This property has led researchers to explore its use in creating bioactive molecules with specific pharmacological activities. For instance, studies have shown that derivatives of this compound can exhibit anti-inflammatory and analgesic effects, making them candidates for novel therapeutic agents.

In addition to its role in pharmaceutical research, Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate has also found applications in materials science. The compound's ability to form covalent bonds with other materials has been leveraged in the development of advanced polymers and composites. Recent advancements in nanotechnology have further expanded its utility, with researchers investigating its potential as a building block for nanoscale materials with tailored properties.

The structural uniqueness of this compound is further highlighted by its bromophenyl group, which introduces electronic effects that influence its reactivity. This feature has been exploited in various catalytic processes, where the compound serves as a ligand or catalyst in organic transformations. Recent studies have demonstrated its effectiveness in asymmetric catalysis, a field that seeks to develop enantioselective reactions for the production of chiral molecules.

Another area of active research involving Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate is its use in medicinal chemistry. The compound's fluoro substituent contributes to its lipophilicity, a property that is crucial for drug absorption and bioavailability. Researchers are exploring ways to modify this substituent to enhance the compound's pharmacokinetic profile, potentially leading to more effective drug candidates.

The integration of computational chemistry techniques has also played a pivotal role in understanding the properties of this compound. Advanced molecular modeling tools have enabled researchers to predict the compound's behavior under various conditions, aiding in the design of more efficient synthetic routes and applications. These computational studies have provided valuable insights into the electronic structure and reactivity of the molecule, further solidifying its position as a key player in modern chemistry.

In conclusion, Benzyl 3-(4-bromophenyl)-3-fluoroazetidine-1-carboxylate (CAS No: 1449217-51-9) stands out as a versatile and multifaceted compound with applications spanning pharmaceuticals, materials science, and catalysis. Its unique structure and chemical properties continue to drive innovative research, positioning it as an essential component in the development of next-generation materials and therapies.

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